(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid

CCR-2 antagonist chemokine receptor stereospecific synthesis

(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid (CAS 624734-32-3; MW 269.34; C14H23NO4) is a chiral, non-proteinogenic, Boc-protected cyclic β-amino acid derivative. It features a cyclopentene ring bearing a Boc-protected amino group at the 4-position and an isopropyl substituent at the 1-position, with defined (1S,4S) stereochemistry.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B8195087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C14H23NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m1/s1
InChIKeyHZVIDQBUBDETLO-YGRLFVJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-4-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid: A Chiral Cyclopentene Building Block for CCR-2 Antagonist and Constrained Peptide Synthesis


(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid (CAS 624734-32-3; MW 269.34; C14H23NO4) is a chiral, non-proteinogenic, Boc-protected cyclic β-amino acid derivative. It features a cyclopentene ring bearing a Boc-protected amino group at the 4-position and an isopropyl substituent at the 1-position, with defined (1S,4S) stereochemistry . The compound is supplied at purities of 95–98% (HPLC) by multiple vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly in the preparation of CCR-2 receptor antagonists [1].

Why (1S,4S)-4-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid Cannot Be Replaced by In-Class Analogs


Substituting this compound with closely related analogs—such as the (1R,4R) enantiomer, the non-isopropyl cyclopentene variant, or the saturated cyclopentane analog—risks compromising the stereochemical fidelity and downstream biological activity of the final API. The (1S,4S) configuration is a critical determinant for producing the correct (1R,3S) stereochemistry in the final CCR-2 antagonist upon hydrogenation [1]. The isopropyl group modulates lipophilicity and steric profile, which cannot be replicated by unsubstituted analogs. Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers a specific, orthogonal deprotection strategy (mild acidic conditions) that is integral to the multi-step synthetic route described in the CCR-2 antagonist patent, where it is explicitly listed as a valid and preferred alternative to the 2,5-dimethylpyrrole protecting group [1].

Quantitative Differentiation Evidence: (1S,4S)-4-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid vs. Closest Analogs


Stereochemical Mapping to the CCR-2 Antagonist (1R,3S) Pharmacophore

The (1S,4S) stereochemistry of this compound directly maps to the (1R,3S) configuration of the final CCR-2 antagonist ((1R,3S)-3-isopropyl-3-{[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopentyl)[(3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine) following hydrogenation of the cyclopentene double bond. The patent explicitly identifies tert-butoxycarbonyl as a valid N-protecting group (PG¹) for the cyclopentene intermediate, listing it alongside benzyloxycarbonyl, allyloxycarbonyl, and others [1]. The (1R,4R) enantiomer would produce the incorrect stereochemistry at C3 of the final cyclopentane ring, and the non-isopropyl analog lacks the requisite C1 substituent for the pharmacophore.

CCR-2 antagonist chemokine receptor stereospecific synthesis inflammatory disease

Boc Protection Strategy vs. 2,5-Dimethylpyrrole in CCR-2 Antagonist Synthesis

The CCR-2 antagonist patent explicitly compares protecting group strategies, noting that while the 2,5-dimethyl-1H-pyrrol-1-yl group is used in the primary route, it would be reduced to pyrrolidine upon cyclopentene hydrogenation, necessitating an alternate protecting group for certain synthetic sequences. The patent explicitly lists tert-butoxycarbonyl (Boc) among the preferred alternatives [1]. Boc deprotection is achieved under mild acidic conditions (e.g., HCl in isopropanol, or TFA), which is orthogonal to the hydrogenation conditions used for cyclopentene reduction. This orthogonal deprotection profile enables a broader range of downstream functionalization strategies compared to the dimethylpyrrole group.

protecting group strategy CCR-2 antagonist Boc deprotection synthetic route optimization

Conformational Restriction: Cyclopentene Ring vs. Saturated Cyclopentane Analog for Peptide Mimetic Design

The cyclopentene ring provides a conformationally restricted scaffold that limits backbone flexibility compared to acyclic β-amino acids, a property valued in peptide mimetic and foldamer design for enhancing target binding affinity and metabolic stability . Compared to the saturated cyclopentane analog (CAS 624734-30-1), the cyclopentene double bond preserves an sp²-hybridized center that can serve as a synthetic handle for further diversification (epoxidation, dihydroxylation, hydroboration) while still constraining the backbone dihedral angle .

conformational constraint peptide mimetic β-amino acid metabolic stability

Isopropyl Substituent Contribution: Lipophilicity and Steric Profile vs. Non-Isopropyl Analog

The C1-isopropyl group distinguishes this compound from the simpler (1S,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylic acid (CAS 1329035-82-6, MW 227.26). The isopropyl substituent increases molecular weight by 42.08 Da and adds calculated lipophilicity, which is expected to enhance membrane permeability in cellular assays and modulate target binding through hydrophobic contacts. In the CCR-2 antagonist pharmacophore, the isopropyl group at the C1 position of the cyclopentene maps to the isopropyl substituent of the final antagonist, where it participates in hydrophobic interactions with the CCR-2 receptor pocket [1].

lipophilicity logP steric bulk membrane permeability

Commercial Purity and Availability: Batch-to-Batch Consistency for Multi-Step Synthesis

The target compound is commercially available at defined purity levels of 95% (chemsrc.com), 96% (AKSci), and 98% (hzbp.cn), with multiple vendors offering现货 (in-stock) availability . In contrast, the (1R,4R) enantiomer is listed primarily by excluded vendors with limited purity specification, and the saturated cyclopentane analog (CAS 624734-30-1) is typically listed at 95–98% purity . The availability of batch-specific QC data (NMR, HPLC) from reputable vendors supports reliable procurement for multi-step synthesis where intermediate purity directly impacts downstream yield.

chemical purity HPLC procurement specification synthetic intermediate

Procurement-Driven Application Scenarios for (1S,4S)-4-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid


CCR-2 Receptor Antagonist Lead Optimization and Scale-Up Synthesis

This compound serves as a direct intermediate for the synthesis of ((1R,3S)-3-isopropyl-3-{[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopentyl)[(3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine, a potent CCR-2 inhibitor developed by Merck [1]. Research groups pursuing CCR-2 antagonist programs for inflammatory diseases (rheumatoid arthritis, multiple sclerosis, atherosclerosis) should procure this specific (1S,4S) isomer with Boc protection to ensure correct stereochemical outcome upon hydrogenation. The Boc group allows orthogonal deprotection after hydrogenation, avoiding the protecting group incompatibility reported for the 2,5-dimethylpyrrole analog [1].

Conformationally Constrained β-Amino Acid for Peptide Mimetic and Foldamer Design

The cyclopentene ring restricts backbone conformational freedom, making this compound a valuable building block for β-peptide foldamers and protease-resistant peptide mimetics . The isopropyl group at C1 adds steric bulk that can be exploited to design turns or helices with enhanced proteolytic stability. The Boc group enables standard solid-phase peptide synthesis (SPPS) coupling after acidic deprotection. Procurement of this specific building block is warranted when the target peptide requires both conformational constraint and hydrophobic character at the β-position.

Chiral Pool Synthesis for Oxidative Diversification Libraries

The cyclopentene double bond provides a reactive handle for stereoselective oxidative transformations—including epoxidation, dihydroxylation, and hydroboration-oxidation—that are not accessible with the saturated cyclopentane analog (CAS 624734-30-1) [1]. This enables the generation of diverse cyclopentane-based libraries with defined stereochemistry for fragment-based drug discovery or SAR exploration. Groups building screening libraries should prefer the cyclopentene over the cyclopentane when downstream diversification is planned.

Reference Standard for Enantiomeric Purity Method Development

Given the criticality of stereochemistry for biological activity, the (1S,4S) compound can serve as a reference standard for chiral HPLC or SFC method development to separate and quantify the (1S,4S) and (1R,4R) enantiomers in reaction mixtures or final APIs. The defined 96–98% purity specification [1] supports its use as a system suitability standard in GLP analytical laboratories supporting CCR-2 antagonist development programs.

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